Cas no 1011-42-3 (6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol)

1011-42-3 structure
Nome del prodotto:6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Numero CAS:1011-42-3
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD01846401
CID:1096226
PubChem ID:2752194
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-tetrahydro-6-methoxy-7-Isoquinolinol
- 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- 6‐METHOXY‐1,2,3,4‐TETRAHYDROISOQUINOLIN‐7‐OL
- 1,2,3,4,-Tetrahydro-7-hydroxy-6-methoxyisochinolin
- 6-Methoxy-1,2,3,4-tetrahydro-isochinolin-7-ol
- 6-methoxy-1,2,3,4-tetrahydro-isoquinolin-7-ol
- 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline
- 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isochinolin
- 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- norcorypalline
- SC1119
- m90101
- 6-methoxy-7-hydroxy-tetrahydroisoquinoline
- AKOS004908098
- EN300-3001779
- 7-Isoquinolinol, 1,2,3,4-tetrahydro-6-methoxy-
- SCHEMBL3505675
- A800332
- 1011-42-3
- CS-0215783
- 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol HCl
- MFCD01846401
- DTXSID10372881
- BAA01142
-
- MDL: MFCD01846401
- Inchi: InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3
- Chiave InChI: QWWUCLLPHZUUDS-UHFFFAOYSA-N
- Sorrisi: COC1=C(C=C2CNCCC2=C1)O
Proprietà calcolate
- Massa esatta: 179.09500
- Massa monoisotopica: 179.094628657g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 41.5Ų
Proprietà sperimentali
- Densità: 1.158±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 283-285 ºC (methanol )
- Solubilità: Leggermente solubile (25 g/l) (25°C),
- PSA: 41.49000
- LogP: 1.37530
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Informazioni sulla sicurezza
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144652-1g |
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 1g |
$640 | 2023-03-05 | |
Enamine | EN300-3001779-1.0g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95.0% | 1.0g |
$924.0 | 2025-03-19 | |
Enamine | EN300-3001779-0.1g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95.0% | 0.1g |
$320.0 | 2025-03-19 | |
Enamine | EN300-3001779-10g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 10g |
$7383.0 | 2023-09-06 | |
A2B Chem LLC | AA04687-250mg |
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 250mg |
$739.00 | 2024-04-20 | |
Enamine | EN300-3001779-5g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 5g |
$3790.0 | 2023-09-06 | |
Alichem | A189007414-1g |
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 1g |
$1930.00 | 2023-09-04 | |
Enamine | EN300-3001779-0.5g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95.0% | 0.5g |
$720.0 | 2025-03-19 | |
Enamine | EN300-3001779-5.0g |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95.0% | 5.0g |
$3790.0 | 2025-03-19 | |
A2B Chem LLC | AA04687-100mg |
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
1011-42-3 | 95% | 100mg |
$577.00 | 2024-04-20 |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Letteratura correlata
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1011-42-3 (6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol) Prodotti correlati
- 4747-98-2((S)-Nor Laudanosine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 1803881-50-6(5-Amino-2-methoxyphenylhydrazine)
- 1690534-24-7(5-Amino-6-ethoxypyridine-3-carbonitrile)
- 2091940-98-4(2H-1,2,3-Triazol-4-amine, 2-(5-fluoro-3-pyridinyl)-5-methyl-)
- 2757928-34-8(3,3,3-Trifluoro-2-methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile)
- 2229569-38-2(1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine)
- 862691-65-4(5-bromo-1-3-(3-methylphenoxy)propyl-2,3-dihydro-1H-indole-2,3-dione)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1011-42-3)6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Purezza:99%
Quantità:250mg
Prezzo ($):429.0